4-(2-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline
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Overview
Description
4-(2-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline is an organic compound that features a piperidine ring substituted with a methyl group and a trifluoromethyl group attached to a phenylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Coupling with Phenylamine: The final step involves coupling the substituted piperidine with phenylamine under conditions that promote the formation of the desired amine linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl iodide for methylation, trifluoromethyl iodide for trifluoromethylation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(2-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(2-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-4-(4-methyl-1-piperidinyl)quinoline
- Ethanone, 2,2,2-trifluoro-1-(2-methyl-1-piperidinyl)
- Methanone, 2-fluoro-4-(trifluoromethyl)phenyl
Uniqueness
4-(2-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline is unique due to the presence of both a trifluoromethyl group and a piperidine ring, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(2-methylpiperidin-1-yl)-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c1-9-4-2-3-7-18(9)12-6-5-10(17)8-11(12)13(14,15)16/h5-6,8-9H,2-4,7,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONMNUVUZOEONL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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